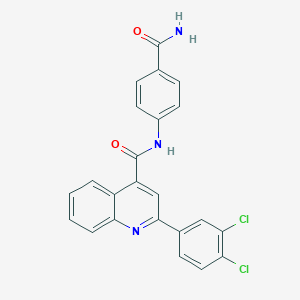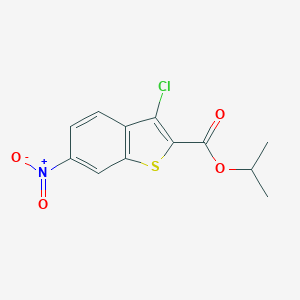
Propan-2-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C₁₂H₁₀ClNO₄S and a molecular weight of 299.73 g/mol . This compound is characterized by the presence of a benzothiophene ring substituted with chlorine, nitro, and carboxylate groups, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate typically involves the nitration of 3-chloro-1-benzothiophene-2-carboxylate followed by esterification with isopropanol . The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzothiophene ring .
Industrial Production Methods
In an industrial setting, the production of isopropyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures consistent product quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, solvents like dimethylformamide (DMF).
Ester Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: Isopropyl 3-chloro-6-amino-1-benzothiophene-2-carboxylate.
Substitution: Various substituted benzothiophene derivatives.
Ester Hydrolysis: 3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of isopropyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways . The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopropyl 3-chloro-1-benzothiophene-2-carboxylate: Lacks the nitro group, resulting in different reactivity and applications.
Isopropyl 6-nitro-1-benzothiophene-2-carboxylate:
Uniqueness
Propan-2-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate is unique due to the presence of both chlorine and nitro substituents on the benzothiophene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C12H10ClNO4S |
|---|---|
Molekulargewicht |
299.73 g/mol |
IUPAC-Name |
propan-2-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C12H10ClNO4S/c1-6(2)18-12(15)11-10(13)8-4-3-7(14(16)17)5-9(8)19-11/h3-6H,1-2H3 |
InChI-Schlüssel |
DXDWNMSLCUDUDU-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(C2=C(S1)C=C(C=C2)[N+](=O)[O-])Cl |
Kanonische SMILES |
CC(C)OC(=O)C1=C(C2=C(S1)C=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


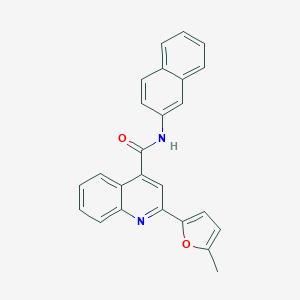
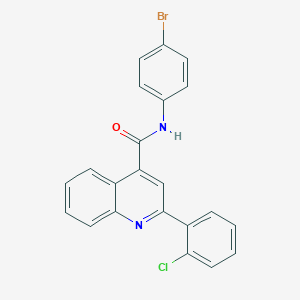
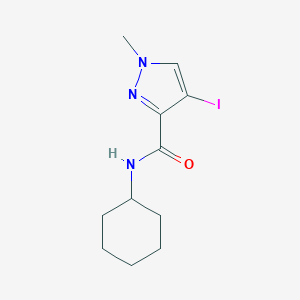
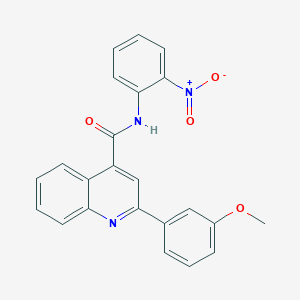
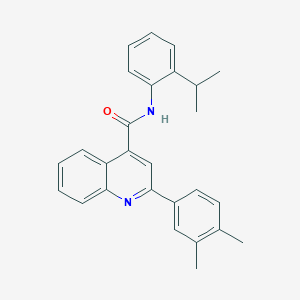
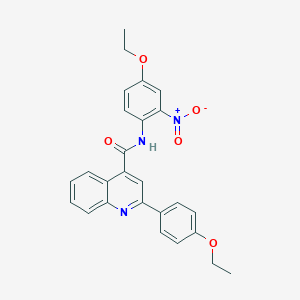
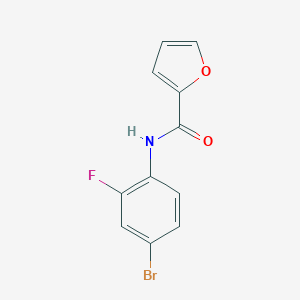

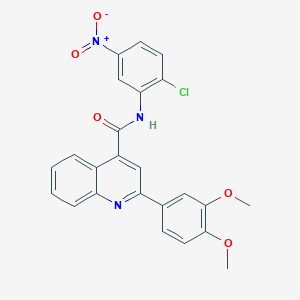
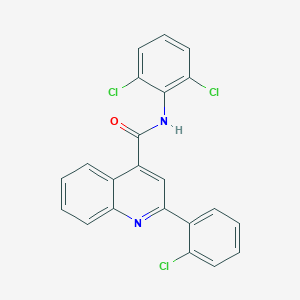
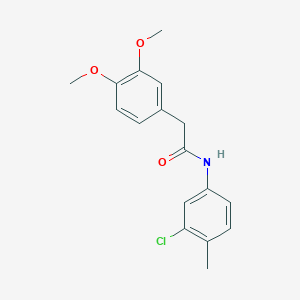
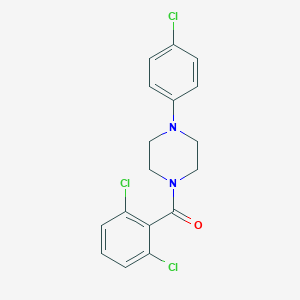
methyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B334927.png)
